molecular formula K2S4 B088789 Potassium tetrasulfide) CAS No. 12136-49-1

Potassium tetrasulfide)

Cat. No.: B088789
CAS No.: 12136-49-1
M. Wt: 206.5 g/mol
InChI Key: DVBRNDGHBLXMCR-UHFFFAOYSA-L
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Description

Potassium tetrasulfide) is a useful research compound. Its molecular formula is K2S4 and its molecular weight is 206.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Potassium tetrasulfide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium tetrasulfide) including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Decomposition Reactions

K₂S₄ is hygroscopic and decomposes in moist air, forming potassium thiosulfate and hydrogen sulfide:
K2S4+3H2O2KOH+H2S+3S\text{K}_2\text{S}_4+3\text{H}_2\text{O}\rightarrow 2\text{KOH}+\text{H}_2\text{S}+3\text{S}
Thermal decomposition above 145°C yields shorter-chain sulfides (e.g., K₂S₂) and elemental sulfur . In acidic conditions, rapid decomposition releases H₂S gas:
K2S4+2HCl2KCl+H2S+3S\text{K}_2\text{S}_4+2\text{HCl}\rightarrow 2\text{KCl}+\text{H}_2\text{S}\uparrow +3\text{S}
This reaction is exothermic and hazardous due to H₂S toxicity .

Reactivity with Nucleophiles

The S₄²⁻ anion reacts with nucleophiles via sulfur-sulfur bond cleavage. Key examples include:

Nucleophile Reaction Products
Cyanide (CN⁻)K2S4+2CN2KCN+S42\text{K}_2\text{S}_4+2\text{CN}^-\rightarrow 2\text{KCN}+\text{S}_4^{2-}Potassium cyanide, polysulfides
Thiolates (RS⁻)K2S4+4RSH2KSH+2RSSSR\text{K}_2\text{S}_4+4\text{RSH}\rightarrow 2\text{KSH}+2\text{RSSSR}Thiols, mixed polysulfides

Steric hindrance and electronic effects dictate reaction pathways. For example, bulky aryl persulfides resist nucleophilic attack, favoring disproportionation .

Redox Behavior

K₂S₄ acts as a reducing agent in redox reactions:

  • With halogens :
    K2S4+4Cl22KCl+4SCl2\text{K}_2\text{S}_4+4\text{Cl}_2\rightarrow 2\text{KCl}+4\text{SCl}_2
    This reaction is explosive in liquid bromine .

  • In batteries : K₂S₄ participates in multi-electron transfer in potassium-sulfur batteries, forming intermediates like K₂S₂ and K₂S₆ during discharge .

Coordination Chemistry

K₂S₄ binds to transition metals, forming complexes such as [Fe(S₄)]²⁻. These complexes are studied for catalytic and electrochemical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing potassium tetrasulfide (K₂S₄) with high purity, and how can reaction conditions be systematically optimized?

Potassium tetrasulfide is typically synthesized via controlled reactions between elemental sulfur (S₈) and potassium sulfide (K₂S) under inert atmospheres. Key variables include stoichiometric ratios (e.g., excess sulfur for polysulfide chain elongation), solvent choice (e.g., anhydrous ammonia or THF), and temperature gradients to avoid side products like shorter-chain sulfides (e.g., K₂S₂ or K₂S₃). Characterization via ¹H-NMR and Raman spectroscopy helps monitor sulfur chain length and purity . For reproducibility, document reaction yields with internal standards (e.g., deuterated solvents for NMR quantification) to mitigate overestimation errors .

Q. How can spectroscopic and crystallographic methods distinguish potassium tetrasulfide from shorter-chain polysulfides?

  • Raman spectroscopy : The S–S stretching vibrations (450–550 cm⁻¹) vary with chain length; tetrasulfide (S₄²⁻) exhibits distinct peaks compared to disulfide (S₂²⁻) or trisulfide (S₃²⁻) .
  • X-ray diffraction (XRD) : Single-crystal XRD resolves the S–S bond geometry, confirming the tetrasulfide anion’s bent or linear configuration. For example, K₂S₄ crystals may adopt a cis or trans conformation depending on counterion interactions .
  • Mass spectrometry (MS) : High-resolution ESI-MS in negative ion mode detects [S₄]²⁻ ions (m/z ~96) to validate molecular identity .

Q. What protocols ensure accurate assessment of potassium tetrasulfide purity in solution-phase studies?

Use gravimetric analysis post-synthesis to quantify insoluble byproducts (e.g., unreacted sulfur). For solution-phase purity, employ UV-vis spectroscopy (λ ~300–400 nm, characteristic of S₄²⁻ absorption) alongside HPLC with a polar stationary phase to separate polysulfide homologs .

Advanced Research Questions

Q. How do radical-mediated mechanisms explain potassium tetrasulfide’s antioxidant activity, and how do these contradict classical ionic oxidation models?

Traditional models assume polysulfides act as secondary antioxidants via ionic peroxide decomposition. However, EPR spectroscopy and kinetic studies reveal that K₂S₄ terminates autoxidation chains by scavenging peroxyl radicals (ROO•) through hydrogen-atom transfer (HAT). For example, K₂S₄ inhibits n-hexadecane autoxidation at 160°C more effectively than BHT or diphenylamines, suggesting radical trapping dominates at high temperatures . To resolve contradictions, combine DFT calculations (e.g., bond dissociation energies of S–H/S–S bonds) with stopped-flow kinetics to map temperature-dependent mechanism shifts .

Q. What role do tetrasulfide bridges play in biological systems, and how can their redox-switching behavior be experimentally probed?

In metallothionein-3 (MT3), cystine tetrasulfide (Cys-S₄-Cys) bridges regulate zinc release via sulfane sulfur transfer. Use X-ray absorption spectroscopy (XAS) to track Zn²⁺ coordination changes and LC-MS/MS to detect persulfide intermediates (e.g., Cys-SSH) during redox cycling . For in vitro studies, simulate oxidative stress with H₂O₂ or glutathione disulfide (GSSG) and monitor S₄ bridge stability via fluorescence quenching assays .

Q. What experimental challenges arise in stabilizing potassium tetrasulfide during catalytic or synthetic applications?

K₂S₄ decomposes via disproportionation (e.g., 2 K₂S₄ → K₂S₃ + K₂S₅) or H₂S release under thermal/oxidative stress. Mitigate instability by:

  • Low-temperature storage (-20°C under argon).
  • Encapsulation in mesoporous silica or ionic liquids to limit sulfur redistribution .
  • Real-time monitoring with in situ Raman or NMR to detect decomposition thresholds .

Q. How can computational modeling guide the design of potassium tetrasulfide-based materials for energy storage?

Use density functional theory (DFT) to predict polysulfide shuttle behavior in Li-S batteries. Calculate adsorption energies of K₂S₄ on carbon nanotube/graphene substrates to optimize cathode materials. Validate models with electrochemical impedance spectroscopy (EIS) and galvanostatic cycling to correlate S₄²⁻ stability with battery cyclability .

Q. Methodological Considerations for Data Validation

Q. How can researchers resolve contradictions in reported antioxidant efficacy of potassium tetrasulfide across studies?

  • Standardize testing conditions : Specify temperature, solvent, and oxidant concentration (e.g., AIBN-initiated autoxidation vs. metal-catalyzed ROS).
  • Cross-validate metrics : Compare inhibition rates (e.g., oxygen consumption vs. thiobarbituric acid reactive substances (TBARS)) .
  • Meta-analysis : Aggregate kinetic data (e.g., Arrhenius plots) to identify mechanism transitions between ionic and radical pathways .

Q. What strategies ensure reproducibility in potassium tetrasulfide synthesis across labs?

  • Detailed supplemental protocols : Report exact stoichiometry, solvent drying methods (e.g., molecular sieves), and inert gas flow rates.
  • Interlab round-robin tests : Share batches for cross-characterization via XRD and NMR .

Properties

CAS No.

12136-49-1

Molecular Formula

K2S4

Molecular Weight

206.5 g/mol

InChI

InChI=1S/2K.H2S4/c;;1-3-4-2/h;;1-2H/q2*+1;/p-2

InChI Key

DVBRNDGHBLXMCR-UHFFFAOYSA-L

SMILES

[S-]SS[S-].[K+].[K+]

Canonical SMILES

[S-]SS[S-].[K+].[K+]

Origin of Product

United States

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